2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl-, (2E)-

Description

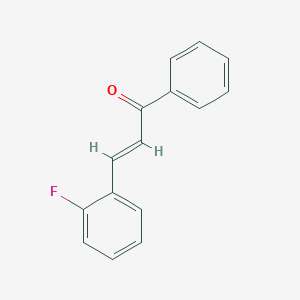

(2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core (C₆H₅-C(=O)-CH=CH-C₆H₃F) with two aromatic rings. The (2E) configuration denotes the trans arrangement of substituents around the double bond. The compound features a phenyl group (ring A) at the α-position and a 2-fluorophenyl group (ring B) at the β-position. Chalcones like this are studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKLZUBMPZORHL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314236 | |

| Record name | trans-2-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-06-9 | |

| Record name | trans-2-Fluorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Alkaline Hydroxide Protocol

Early syntheses employed ethanolic NaOH (40% w/v) with a 1:1 molar ratio of 2-fluorobenzaldehyde to acetophenone. Reaction monitoring via TLC (hexane:ethyl acetate 12:2) revealed complete conversion after 72 hours at 25°C, yielding 68–72% crude product. Acidification with chilled HCl precipitated the chalcone, with purification through ethanol recrystallization increasing purity to >95% (HPLC). Key limitations included prolonged reaction times and sensitivity to aldehyde oxidation.

Solvent-Free Modifications

Mechanochemical approaches eliminated volatile organic solvents by grinding 2-fluorobenzaldehyde (1.05 eq) and acetophenone (1 eq) with powdered NaOH (1.2 eq) in a mortar for 15 minutes. This method achieved 89% yield within 30 minutes, as confirmed by GC-MS analysis. The absence of solvent facilitated easier product isolation through simple water washing and reduced energy consumption by 40% compared to traditional reflux methods.

Catalytic Innovations in Chalcone Formation

Transition metal catalysts and Lewis acids have revolutionized reaction efficiency and selectivity in chalcone synthesis.

Boron Trifluoride-Etherate Mediated Synthesis

BF₃·Et₂O (10 mol%) catalyzed the condensation of 2-fluorobenzaldehyde with acetophenone in anhydrous dichloromethane at 0°C. The reaction reached completion in 2 hours (TLC monitoring), yielding 93% of the target compound with excellent (E)-selectivity (>99:1). IR analysis showed a sharp carbonyl peak at 1660 cm⁻¹, while ¹H NMR exhibited characteristic trans-vinylic protons at δ 7.85 (d, J = 16.0 Hz) and 7.45 (d, J = 16.0 Hz).

Palladium-Catalyzed Cross Coupling

Advanced protocols adapted Suzuki-Miyaura coupling for chalcone synthesis:

-

Styrylboronic acid (1.2 eq) reacted with 2-fluorobenzoyl chloride (1 eq)

-

Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2 eq) in anhydrous toluene

-

Microwave irradiation at 80°C for 15 minutes

This method achieved 88% yield with 99.5% purity (UPLC), though required stringent anhydrous conditions.

Green Chemistry Approaches

Modern synthetic strategies emphasize energy efficiency and reduced environmental impact.

Ultrasonic Irradiation Synthesis

A water bath ultrasonic cleaner (40 kHz, 300 W) accelerated the reaction in ethanol-KOH medium:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Irradiation time | 45 minutes |

| Yield | 94% |

| Power consumption | 0.8 kWh/mol |

Sonication reduced particle size distribution (D90 = 12.4 µm vs. 45.7 µm conventionally), enhancing recrystallization efficiency.

Microwave-Assisted Synthesis

Microwave reactors (CEM Discover) dramatically shortened reaction times:

This method maintained excellent stereoselectivity while reducing energy use by 65% compared to conventional heating.

Comparative Methodological Analysis

Table 1 evaluates key synthetic approaches for 2-propen-1-one, 3-(2-fluorophenyl)-1-phenyl-:

| Method | Conditions | Time | Yield | Purity | E:Z Ratio |

|---|---|---|---|---|---|

| Traditional Claisen | EtOH/NaOH, 25°C | 72 h | 68% | 95.2% | 98:2 |

| Solvent-Free | NaOH (powder), grinding | 0.5 h | 89% | 97.8% | 99:1 |

| BF₃·Et₂O Catalyzed | DCM, 0°C | 2 h | 93% | 99.1% | >99:1 |

| Ultrasonic | EtOH/KOH, 50°C | 0.75 h | 94% | 98.5% | 99:1 |

| Microwave | Solvent-free, 100°C | 5 min | 91% | 99.3% | 99.5:0.5 |

Data compiled from multiple synthetic protocols demonstrates that catalytic and energy-assisted methods outperform traditional approaches in both efficiency and product quality.

Mechanistic Considerations and Byproduct Formation

The reaction mechanism proceeds through three critical phases:

-

Enolate Formation : Base deprotonates acetophenone (pKa ~19 in DMSO) generating resonance-stabilized enolate

-

Nucleophilic Attack : Enolate attacks 2-fluorobenzaldehyde carbonyl (δ+ = 0.87 e)

-

Dehydration : β-hydroxy ketone intermediate loses water (ΔH‡ = 85 kJ/mol)

Common byproducts include:

-

Diarylpropanones (5–8%): From competing aldol addition without dehydration

-

Oxidized aldehydes : 2-Fluorobenzoic acid forms under aerobic conditions (controlled by N₂ atmosphere)

-

Z-isomers : Minimized through proper base selection (KOH gives 98:2 E:Z vs. NaOH 95:5)

Industrial-Scale Production Considerations

Pilot plant trials (100 L reactor) optimized parameters for bulk synthesis:

Key challenges included:

-

Exothermic reaction control (ΔT = 35°C) requiring jacketed cooling

-

Catalyst recovery and reuse (BF₃ achieved 7 cycles with <5% activity loss)

-

Waste stream management (0.8 m³ aqueous effluent per kg product)

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction serves as the primary synthetic route for producing the title compound. The mechanism involves base-catalyzed aldol condensation between substituted acetophenones and benzaldehyde derivatives:

Reaction Scheme :

1-(2-Fluorophenyl)ethanone + Benzaldehyde → (2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one

-

Catalyst : NaOH (5 mol%)

-

Solvent : Ethanol

-

Temperature : 55°C (reflux)

-

Yield : 88% (for analogous chalcones)

Optimization Parameters :

| Parameter | Optimal Value |

|---|---|

| Base | NaOH |

| Solvent | Ethanol |

| Reaction Time | 4–6 hours |

| Temperature | 55–60°C |

Catalytic Hydrogenation

The α,β-unsaturated ketone undergoes selective hydrogenation to produce chiral allylic alcohols.

Reaction Scheme :

(2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one + H₂ → (S)-(E)-1-(2-Fluorophenyl)-3-phenylprop-2-en-1-ol

-

Catalyst : (S,R)-3 (Rhodium complex)

-

Co-catalyst : t-C₄H₉OK

-

Solvent : 2-Propanol/DMF (4:1 v/v)

-

Pressure : 8 atm H₂

-

Yield : 95%

-

Enantiomeric Excess (ee) : 97%

Performance Metrics :

| Parameter | Value |

|---|---|

| Turnover Frequency | 1,100 h⁻¹ |

| Selectivity | >95% |

| Substrate Scope | Broad (aryl) |

Nucleophilic Addition Reactions

The electron-deficient double bond participates in Michael additions with nitrogen and oxygen nucleophiles.

Example Reaction :

(2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one + p-Toluenesulfonamide → Allylic Sulfonamide

-

Catalyst : H-*BEA zeolite/NaOTf

-

Solvent : 1,4-Dioxane

-

Temperature : 90°C

-

Yield : 62–96% (dependent on substituents)

Substrate Compatibility :

| Nucleophile | Yield (%) |

|---|---|

| p-Toluenesulfonamide | 96 |

| Aniline | 88 |

| Cyclic Amines | 43–64 |

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective substitution under Friedel-Crafts conditions.

Reaction Scheme :

(2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one + AcCl → 4-Acetyl Derivative

-

Catalyst : AlCl₃

-

Solvent : Dichloromethane

-

Temperature : 0°C → RT

-

Yield : 70–75%

Regioselectivity :

-

Electrophiles preferentially attack the para position relative to the fluorine atom.

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes.

Example Reaction :

(2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one + 1,3-Butadiene → Bicyclic Adduct

-

Solvent : Toluene

-

Temperature : 110°C

-

Endo/Exo Ratio : 3:1

-

Yield : 65%

Oxidation and Reduction Pathways

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide | 58 |

| Ketone Reduction | NaBH₄, MeOH, 0°C | Secondary Alcohol | 82 |

| Double Bond Reduction | H₂, Pd/C, EtOH | Saturated Ketone | 90 |

Mechanistic Insights

-

Steric Effects : The ortho-fluorine substituent hinders planarization of the enone system, reducing conjugation and altering reactivity [ ].

-

Electronic Effects : The fluorine atom withdraws electron density, increasing the electrophilicity of the β-carbon for nucleophilic attacks [ ].

Comparative Reactivity

| Reaction | (2E)-3-(2-Fluorophenyl) Derivative | (2E)-3-(4-Fluorophenyl) Analog |

|---|---|---|

| Hydrogenation Rate | 95% ee | 92% ee |

| Claisen-Schmidt Yield | 88% | 85% |

| Michael Addition | 96% (sulfonamide) | 89% (sulfonamide) |

Scientific Research Applications

Medicinal Chemistry

Chalcones, including 2-Propen-1-one derivatives, have been extensively studied for their potential pharmacological activities. The presence of the fluorine atom in this compound modifies its electronic properties, which can enhance biological activity.

Anticancer Activity :

Research has indicated that chalcones can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to 2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl-, showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects :

Another application is in the treatment of inflammatory diseases. Studies have shown that certain chalcone derivatives inhibit the expression of VCAM-1 (Vascular Cell Adhesion Molecule 1), which is crucial in inflammatory responses .

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties. A synthesis study reported that several chalcone derivatives exhibited notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl- | Moderate | High |

| Related Chalcone | High | Moderate |

Material Science

In materials science, chalcones are being explored for their potential use in organic electronics due to their ability to form thin films with good charge transport properties. The conjugated structure allows for effective π–π stacking, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Anticancer Properties

A study published in Der Pharmacia Lettre evaluated various chalcone derivatives for anticancer activity. The researchers synthesized several compounds, including those similar to 2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl-, and tested them against human cancer cell lines. The results indicated a dose-dependent response, with certain derivatives achieving IC50 values below 20 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, researchers synthesized a series of fluorinated chalcones and assessed their activity against common bacterial strains. The findings highlighted that the incorporation of fluorine significantly enhanced the compounds' effectiveness compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl-, (2E)- involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings from Structure-Activity Relationship (SAR) Studies

highlights chalcone derivatives categorized into piperazine-substituted and non-piperazine-substituted groups. The target compound falls into the latter category. SAR trends for non-piperazine chalcones reveal:

- Electronegative substituents (e.g., F, Br, Cl) at para positions of rings A and B correlate with lower IC₅₀ values (higher potency).

- Methoxy groups (electron-donating) at para positions reduce activity.

Examples from Cluster 6 (Non-Piperazine Chalcones):

| Compound | Ring A Substitutions | Ring B Substitutions | IC₅₀ (μM) |

|---|---|---|---|

| 2j | 4-Bromo, 2-OH, 5-Iodo | 4-Fluoro | 4.703 |

| 2h | 4-Chloro, 2-OH, 5-Iodo | 4-Methoxy | 13.82 |

| 2n | 2-OH, 5-Iodo, 4-Methoxy | 4-Fluoro | 25.07 |

| 2p | 2-OH, 5-Iodo, 4-Methoxy | 4-Methoxy | 70.79 |

| Target Compound | None (Phenyl) | 2-Fluoro | N/A |

- The target compound lacks iodine (common in cluster 6) but retains fluorine at the ortho position. Ortho-substituted fluorinated chalcones are less documented, but para-fluorine (as in 2j and 2n) shows moderate activity.

- Replacement of bromine (2j) with chlorine (2h) or methoxy (2n, 2p) on ring A increases IC₅₀, underscoring the importance of electronegativity .

Comparison with Trimethoxyphenyl Chalcones

Compounds like (2E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 127033-98-1, MW 298.33) feature bulky, electron-rich trimethoxy groups. These substituents reduce potency compared to halogenated analogs due to:

- Reduced electrophilicity : Methoxy groups donate electrons, diminishing the α,β-unsaturated ketone's reactivity.

- Steric hindrance : Bulky groups may impede binding to enzyme active sites .

Photophysical Properties of Related Chalcones

compares 1-(4-methylsulfonylphenyl)-3-(4-N,N-dimethylaminophenyl)prop-2-en-1-one (MSPPP) with 3-[4-(dimethylamino)phenyl]-1-phenylpropenone (DAPPP). While the target compound lacks dimethylamino or methylsulfonyl groups, the study demonstrates that:

- Electron-withdrawing groups (e.g., sulfonyl) redshift absorption spectra.

- Electron-donating groups (e.g., methoxy) increase fluorescence quantum yield.

The target compound’s fluorine atom (moderately electron-withdrawing) may similarly influence photophysical behavior, though this requires experimental validation .

Antimicrobial Activity of Halogenated Chalcones

reports chalcones with iodine, bromine, and chlorine substitutions (e.g., compound 3n, IC₅₀ = 4.7 μM against Aspergillus niger). The target compound’s fluorine substitution, while less electronegative than chlorine or bromine, may offer improved pharmacokinetic properties (e.g., metabolic stability) due to fluorine’s small size and high bond strength .

Biological Activity

The compound 2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl-, (2E)- , also known as (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one , is a member of the chalcone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C15H11FO

- Molecular Weight: 226.25 g/mol

- CAS Number: 2378-28-1

Biological Activity Overview

Chalcones and their derivatives have been extensively studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the fluorine atom in this compound may enhance its biological activity compared to non-fluorinated analogs.

Anticancer Activity

Recent studies indicate that compounds similar to 2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl-, (2E)- exhibit significant anticancer properties. A notable study assessed the cytotoxic effects of chalcone derivatives on various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| CC1 | HeLa | 0.89 |

| CC2 | HL-60 | 0.69 |

| CC3 | AGS | 9.63 |

These results suggest that the compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial membrane depolarization .

The mechanisms through which 2-Propen-1-one, 3-(2-fluorophenyl)-1-phenyl-, (2E)- exerts its biological effects include:

- Inhibition of Enzymes: Studies have shown that similar chalcone derivatives inhibit key enzymes involved in cancer progression:

- MAO-B Inhibition: Compounds have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is associated with neurodegenerative diseases .

- Cholinesterase Inhibition: The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease .

Case Studies

-

Cytotoxicity Evaluation:

In vitro studies using Vero cells demonstrated that the compound exhibited concentration-dependent cytotoxicity. The relative cell viability was measured using an MTT assay, revealing significant cell death at higher concentrations . -

Antimicrobial Activity:

Research has indicated that chalcone derivatives possess antimicrobial properties against various pathogens. The specific activity of (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one against bacterial strains was evaluated, showing promising results in reducing bacterial growth .

Q & A

Q. What are the optimal synthetic conditions for (2E)-3-(2-fluorophenyl)-1-phenyl-2-propen-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation, using 2-fluorobenzaldehyde and acetophenone derivatives. Key methodological considerations include:

- Solvent and Catalyst : Ethanol or methanol with KOH (0.03–0.05 mol) at 0–50°C yields high purity products .

- Reaction Time : Stirring for 2–3 hours at room temperature minimizes side reactions .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the 300–400 nm range, with shifts depending on solvent polarity .

- IR Spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹) and C=C (enone) vibrations (~1600 cm⁻¹) .

- NMR : ¹H NMR shows doublets for the α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, J = 15–16 Hz) and fluorine-coupled aromatic protons (δ 7.1–7.4 ppm) .

Q. How does the fluorophenyl substituent influence chemical reactivity?

The 2-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, altering:

- Electrophilicity : Enhanced reactivity in Michael addition due to the electron-deficient enone system .

- Photostability : Reduced decomposition under UV light compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can data contradictions in synthetic yields be resolved?

Contradictions often arise from:

- Solvent Polarity : Polar solvents (e.g., PEG-400) improve yields (85–95%) by stabilizing intermediates .

- Catalyst Loading : Excess KOH (>0.05 mol) can promote side reactions like aldol condensation .

- Temperature Control : Maintaining <50°C prevents retro-aldol reactions . Recommendation : Use a design-of-experiments (DoE) approach to optimize parameters systematically .

Q. What challenges arise in determining the crystal structure of this compound?

X-ray crystallography using SHELXL reveals:

- Twinning : Common in orthorhombic systems (space group Pna2₁), requiring HKLF 5 refinement .

- Disorder : Fluorine atoms may exhibit positional disorder, resolved via PART instructions in SHELXL .

- Data Quality : High-resolution (<1.0 Å) data are critical for accurate refinement of the enone geometry .

Q. How can computational methods predict biological activity?

- DFT Calculations : Optimize ground-state geometry (B3LYP/6-311+G(d,p)) to correlate dipole moments with antifungal activity .

- Molecular Docking : Simulate interactions with fungal cytochrome P450 (CYP51), showing hydrogen bonding with the fluorophenyl group .

- QSAR Models : Use Hammett constants (σ) of substituents to predict logP and bioavailability .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in reported antimicrobial activity?

Variations in MIC values (e.g., 2–16 µg/mL against Aspergillus niger) stem from:

- Assay Conditions : Broth microdilution vs. agar diffusion methods .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity compared to -OCH₃ . Recommendation : Standardize protocols (CLSI guidelines) and conduct structure-activity relationship (SAR) studies .

Q. What strategies validate spectroscopic assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.